REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6]([O:8][C:9]([C:11]1[NH:20][C:14]2=[N:15]C(Cl)=[CH:17][CH:18]=[C:13]2[CH:12]=1)=[O:10])[CH3:7].[C]=O.[CH2:23](O)[CH3:24]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH:20]1[C:14]2=[N:15][C:2]([C:1]([O:4][CH2:23][CH3:24])=[O:3])=[CH:17][CH:18]=[C:13]2[CH:12]=[C:11]1[C:9]([O:8][CH2:6][CH3:7])=[O:10] |f:0.1,5.6.7,8.9.10,^3:20|
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Name
|
|
Quantity
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17 g
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Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=CC=2C(=NC(=CC2)Cl)N1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[C]=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Reagents are charged into a 600 mL autoclave in the following order
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
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Type
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FILTRATION
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Details
|
is filtered through Celite
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Type
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CONCENTRATION
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Details
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The organic layer is concentrated to 50 mL EtOAc
|
Type
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TEMPERATURE
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Details
|
is then heated to 60° C
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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FILTRATION
|
Details
|
the solids are filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=2C1=NC(=CC2)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |